molecular formula C7H4F4O3S B13218770 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13218770
M. Wt: 244.17 g/mol
InChI Key: MAOBDAHTXWJGIT-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H4ClF3O3S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzenesulfonyl chloride with trifluoromethanol under basic conditions . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Coupling Reactions: Products are often biaryl compounds.

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl group of serine residues in enzymes . This covalent modification can inhibit enzyme activity, making the compound useful in the study of enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts different electronic and steric properties compared to its trifluoromethyl analogs. This can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H4F4O3S

Molecular Weight

244.17 g/mol

IUPAC Name

4-(trifluoromethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H

InChI Key

MAOBDAHTXWJGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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